molecular formula C13H14BClO3 B6308109 5-Chloro-6-isopropoxynaphthalene-2-boronic acid CAS No. 2121511-61-1

5-Chloro-6-isopropoxynaphthalene-2-boronic acid

Cat. No.: B6308109
CAS No.: 2121511-61-1
M. Wt: 264.51 g/mol
InChI Key: LYRSCYODVGZRCU-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxynaphthalene-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a chlorine atom and an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynaphthalene-2-boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the palladium-catalyzed borylation of 5-chloro-6-isopropoxynaphthalene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropoxynaphthalene-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

5-Chloro-6-isopropoxynaphthalene-2-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxynaphthalene-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Chlorophenylboronic Acid: Another chlorinated boronic acid with similar reactivity.

    6-Methoxynaphthalene-2-boronic Acid: A naphthalene-based boronic acid with a methoxy group instead of an isopropoxy group.

Uniqueness

5-Chloro-6-isopropoxynaphthalene-2-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and isopropoxy groups on the naphthalene ring can provide distinct electronic and steric effects, making it a valuable compound for specialized synthetic applications.

Properties

IUPAC Name

(5-chloro-6-propan-2-yloxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BClO3/c1-8(2)18-12-6-3-9-7-10(14(16)17)4-5-11(9)13(12)15/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRSCYODVGZRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=C(C=C2)OC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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